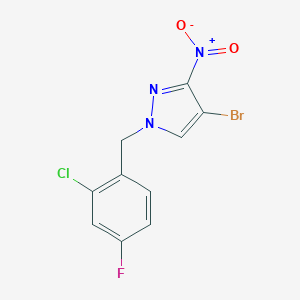
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been identified as a potential drug candidate due to its various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways involved in the progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of HDACs. Moreover, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its diverse biological activities, its ability to inhibit various enzymes and signaling pathways, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one. Firstly, further studies are needed to fully understand its mechanism of action. Secondly, studies are needed to determine its potential toxicity and side effects. Thirdly, studies are needed to identify its potential therapeutic applications in various diseases. Finally, studies are needed to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that possesses various biological activities and has potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in the progression of diseases. Further studies are needed to fully understand its mechanism of action, potential toxicity, and therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with 2,4-difluoroaniline in the presence of thiosemicarbazide and acetic acid. The reaction mixture is then refluxed in ethanol to produce the desired compound.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C15H10BrF2NOS |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrF2NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
Clave InChI |
IKUAHQSBKDKMBV-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




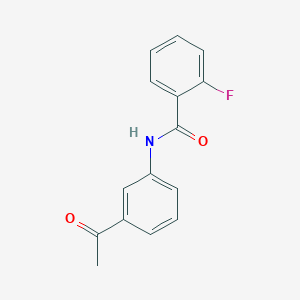
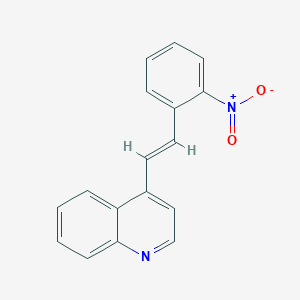
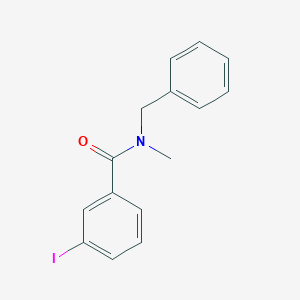
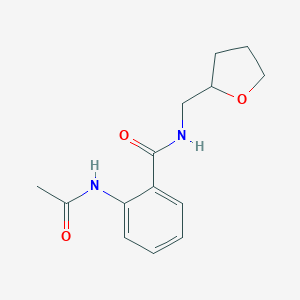
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
